molecular formula C13H18ClNO2 B1433989 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1803598-61-9

4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1433989
CAS No.: 1803598-61-9
M. Wt: 255.74 g/mol
InChI Key: QKRIVVPSSSIUFK-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H17NO2·HCl. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride typically involves several steps. One common method includes the reaction of 3-methylbenzylamine with ethyl 4-oxopiperidine-4-carboxylate under acidic conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often employ continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride can be compared to other piperidine derivatives, such as:

  • 4-(4-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
  • 4-(2-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
  • 4-(3-Chlorophenyl)piperidine-4-carboxylic acid hydrochloride

These compounds share similar structural features but differ in the position or type of substituents on the phenyl ring. The unique position of the methyl group in this compound may confer distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

4-(3-methylphenyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-3-2-4-11(9-10)13(12(15)16)5-7-14-8-6-13;/h2-4,9,14H,5-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRIVVPSSSIUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCNCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
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4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 4
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 5
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 6
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride

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